molecular formula C18H18N2O7S B2968473 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034329-83-2

2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2968473
CAS RN: 2034329-83-2
M. Wt: 406.41
InChI Key: OJWPMZBYURXMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regiocontrolled Synthesis of γ-Hydroxybutenolides

Research has shown the potential of furan derivatives in the regiocontrolled synthesis of γ-hydroxybutenolides through photooxygenation processes. This method highlights the transformation of thiophenyl moieties into ethyl phenylsulfenate and diphenyldisulfide, proposing a radical chain mechanism for the decomposition of initially formed endoperoxides into products (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Histamine H2 Receptor Antagonistic Activity

Another study synthesized and evaluated 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives for histamine H2 receptor antagonistic activity. This research aimed to design compounds with enhanced gastric anti-secretory and gastroprotective actions, focusing on heteroaromatic ring substitutions (Hirakawa et al., 1998).

Synthesis and Antiexudative Activity

Derivatives of 1,2,4-triazol, including pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, have been synthesized and evaluated for antiexudative properties. This research found that a significant percentage of the new derivatives exhibited antiexudative properties, with some compounds showing superior activity compared to reference drugs (Chalenko et al., 2019).

Antimicrobial Activity of Azo Complexes

A study focused on the antimicrobial activity of new azo complexes derived from N-(4-hydroxyphenyl)acetamide, showcasing the synthesis, characterization, and biological activity evaluation of these compounds against various pathogens (Fahad, 2017).

Synthesis and Crystal Structure

The synthesis and crystal structure of compounds like 2-cyano-N-(furan-2-ylmethyl)acetamide have been described, revealing insights into the molecular interactions and arrangements within the crystal lattice, contributing to the understanding of their chemical properties (Subhadramma et al., 2015).

properties

IUPAC Name

2-[4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c19-17(21)11-27-14-3-5-15(6-4-14)28(23,24)20-12-18(22,13-7-9-25-10-13)16-2-1-8-26-16/h1-10,20,22H,11-12H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPMZBYURXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.